molecular formula C9H3BrClN3 B12968000 7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile

7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile

Cat. No.: B12968000
M. Wt: 268.50 g/mol
InChI Key: RBQPZWJCHRCAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 4th positions, respectively, along with a cyano group at the 3rd position of the naphthyridine ring.

Preparation Methods

The synthesis of 7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-1,8-naphthyridine with bromine in the presence of a suitable catalyst. The reaction conditions typically include the use of a solvent such as acetonitrile and a temperature range of 50-70°C. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives. Reagents such as potassium permanganate and hydrogen peroxide are commonly used for these reactions.

    Reduction Reactions: Reduction of the cyano group can lead to the formation of amine derivatives.

Scientific Research Applications

7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit the enzyme enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis. This inhibition disrupts the synthesis of mycolic acids, which are essential components of the bacterial cell wall .

Comparison with Similar Compounds

7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile can be compared with other similar compounds such as:

    1,8-Naphthyridine-3-carbonitrile: Lacks the bromine and chlorine substituents, resulting in different chemical reactivity and biological activity.

    4-Chloro-1,8-naphthyridine: Lacks the bromine and cyano groups, which affects its overall properties and applications.

    7-Bromo-1,8-naphthyridine:

Properties

Molecular Formula

C9H3BrClN3

Molecular Weight

268.50 g/mol

IUPAC Name

7-bromo-4-chloro-1,8-naphthyridine-3-carbonitrile

InChI

InChI=1S/C9H3BrClN3/c10-7-2-1-6-8(11)5(3-12)4-13-9(6)14-7/h1-2,4H

InChI Key

RBQPZWJCHRCAAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=NC=C(C(=C21)Cl)C#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.